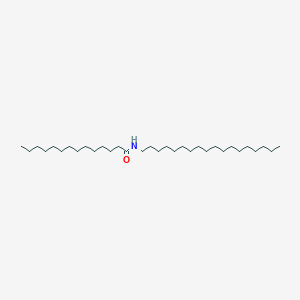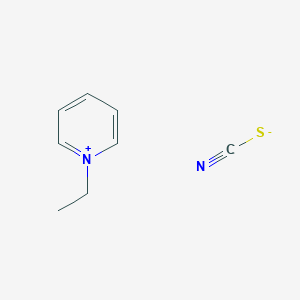phosphanium bromide CAS No. 51953-09-4](/img/structure/B14654256.png)
[4-(2-Oxocyclohexyl)butyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxocyclohexyl)butylphosphanium bromide: is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly as phase-transfer catalysts and reagents in various chemical reactions. The structure of this compound includes a triphenylphosphine moiety attached to a butyl chain, which is further connected to a cyclohexanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxocyclohexyl)butylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromobutyl cyclohexanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Oxocyclohexyl)butylphosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-Oxocyclohexyl)butylphosphanium bromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases and enhancing reaction rates.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, 4-(2-Oxocyclohexyl)butylphosphanium bromide may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its role as a catalyst in various chemical processes makes it valuable in manufacturing applications.
Mechanism of Action
The mechanism of action of 4-(2-Oxocyclohexyl)butylphosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphine moiety can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the compound’s structure allows it to participate in redox reactions, influencing the activity of enzymes and other proteins. The cyclohexanone group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction and other transformations.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar applications in phase-transfer catalysis.
Cyclohexyltriphenylphosphonium bromide: A compound with a similar structure but different substituents, leading to variations in reactivity and applications.
Uniqueness: 4-(2-Oxocyclohexyl)butylphosphanium bromide is unique due to the presence of the cyclohexanone group, which imparts distinct chemical properties and reactivity. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with other phosphonium salts.
Properties
CAS No. |
51953-09-4 |
|---|---|
Molecular Formula |
C28H32BrOP |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
4-(2-oxocyclohexyl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H32OP.BrH/c29-28-22-11-10-14-24(28)15-12-13-23-30(25-16-4-1-5-17-25,26-18-6-2-7-19-26)27-20-8-3-9-21-27;/h1-9,16-21,24H,10-15,22-23H2;1H/q+1;/p-1 |
InChI Key |
DZWAKCGVXLXWRA-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=O)C(C1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



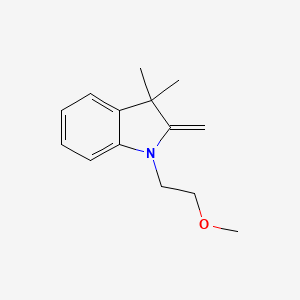
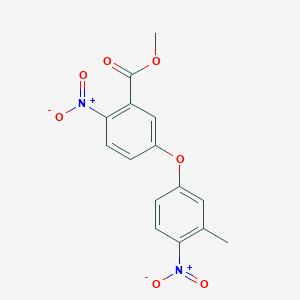
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

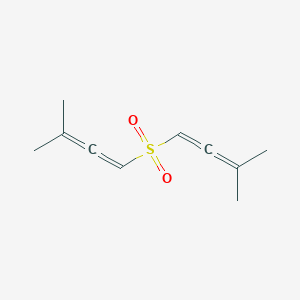
![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)

![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
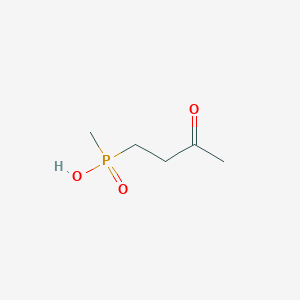
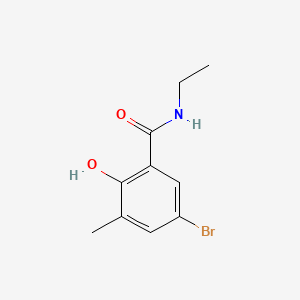
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
